molecular formula C5H11O7P B12907025 5-Deoxyribose 1-phosphate CAS No. 86708-78-3

5-Deoxyribose 1-phosphate

Cat. No.: B12907025
CAS No.: 86708-78-3
M. Wt: 214.11 g/mol
InChI Key: XXQFKXPJJNBLSU-SOOFDHNKSA-N
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Description

5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .

Industrial Production Methods

Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions

5-Deoxyribose 1-phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acetaldehyde, glyceraldehyde-3-phosphate, and various cofactors such as magnesium ions. The reactions typically occur under mild aqueous conditions at neutral pH .

Major Products

The major products formed from these reactions include glyceraldehyde-3-phosphate, acetaldehyde, and 5-deoxyribulose 1-phosphate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .

Properties

CAS No.

86708-78-3

Molecular Formula

C5H11O7P

Molecular Weight

214.11 g/mol

IUPAC Name

[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1

InChI Key

XXQFKXPJJNBLSU-SOOFDHNKSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O

Canonical SMILES

CC1C(C(C(O1)OP(=O)(O)O)O)O

Origin of Product

United States

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